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molecular formula C13H8OS3 B1362741 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde CAS No. 7342-41-8

5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde

Cat. No. B1362741
M. Wt: 276.4 g/mol
InChI Key: PMPDDPJYARBNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05753692

Procedure details

0.27 g of 5-formyl-2,2':5',2"-terthiophene was dissolved in 50 ml of acetone and the temperature thereof was maintained at 15° C. CrO3 /H2O/H2SO4 solution (0.9 g/12 ml/0.2 ml) was dropped in slowly and stirred for 4 hours at 40° C. Then 50 ml of water was dropped in slowly, and the solution was filtered, washed with water, dried and a yellowish solid was thus obtained. After washed with chloroform, 150 mg of product was obtained and the melting point thereof was 239°-240° C. (yield: 51%).
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
CrO3 H2O H2SO4
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:7][C:6]([C:8]2[S:9][C:10]([C:13]3[S:14][CH:15]=[CH:16][CH:17]=3)=[CH:11][CH:12]=2)=[CH:5][CH:4]=1)=[O:2].[OH2:18]>CC(C)=O>[C:1]([C:3]1[S:7][C:6]([C:8]2[S:9][C:10]([C:13]3[S:14][CH:15]=[CH:16][CH:17]=3)=[CH:11][CH:12]=2)=[CH:5][CH:4]=1)([OH:18])=[O:2]

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
C(=O)C1=CC=C(S1)C=1SC(=CC1)C=1SC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
CrO3 H2O H2SO4
Quantity
12 mL
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
a yellowish solid was thus obtained
WASH
Type
WASH
Details
After washed with chloroform

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(S1)C=1SC(=CC1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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